molecular formula C9H16O B148949 8-Nonenal CAS No. 39770-04-2

8-Nonenal

Cat. No. B148949
CAS RN: 39770-04-2
M. Wt: 140.22 g/mol
InChI Key: QPOZUISHEWOWQL-UHFFFAOYSA-N
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Description

Identification and Impact of 8-Nonenal

This compound has been identified as a significant contributor to the "plastic" off-odor in polyethylene (PE) packaging, particularly affecting food and beverage products stored in such containers. The study conducted on high-density PE containers revealed that this compound was responsible for imparting a "plastic" odor to an experimental corn chip product. This was determined through a series of analyses, including simultaneous distillation/extraction, gas chromatography/olfactometry (GC/O), and 2-D GC/mass spectrometry (MS). The identification process involved high-resolution electron ionization and chemical ionization MS data, which narrowed down the possibilities to two isomers of nonenal. Reference spectra and confirmatory synthesis were used to verify the presence of this compound. The study also demonstrated that the levels of this compound in HDPE containers and the corn chips stored within them were correlated with the "plastic" aroma and flavor observed .

Synthesis Analysis of this compound Precursors

In another study, a novel synthesis method was developed for racemic 8-nonene-2,4-diol, which is an acyclic precursor of 1,3-dimethyl-1,9-dioxabicyclo[3.1.1]nonane. This compound was originally isolated from the bark of an ordinary spruce affected by the pest Trypodendron Lineatum Oliv. The synthesis of 8-nonene-2,4-diol is crucial as it serves as a stepping stone towards the creation of more complex molecules, such as the aforementioned dioxabicyclo nonane derivative. The research does not directly detail the synthesis of this compound but provides insight into the synthesis of related compounds, which could be relevant for understanding the chemical pathways and reactions involving this compound .

Molecular Structure Analysis

The molecular structure of this compound was not directly analyzed in the provided papers. However, the identification of this compound as a major odor-contributing compound in PE packaging suggests that its molecular structure is such that it can easily volatilize and be perceived as an off-odor. The structure-related properties are inferred from the methods used for its identification, such as GC/MS, which rely on the molecular structure for separation and identification .

Chemical Reactions Analysis

The provided papers do not offer detailed information on the chemical reactions specifically involving this compound. However, the synthesis of related compounds, such as 8-nonene-2,4-diol, implies that this compound may participate in or be a product of various chemical reactions, especially in the context of synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly discussed in the provided papers. Nonetheless, the fact that this compound can be detected in both HDPE containers and the food products stored within them suggests that it has a relatively low boiling point, which allows it to volatilize and be detected by olfactometry. Its solubility in the PE matrix and its ability to migrate into food products indicate that it has some degree of lipophilicity .

Scientific Research Applications

Identification in Packaging

8-Nonenal has been identified as a significant contributor to the "plastic" off-odor in polyethylene packaging. An experimental study on high-density polyethylene (HDPE) containers revealed that this compound is a major component responsible for the "plastic" odor transferred to food products like corn chips stored in these containers. This finding is crucial for understanding and controlling flavor taint in packaged food products (Sanders et al., 2005).

Chemistry and Analysis

The lipid peroxidation product 4-hydroxy-2-nonenal, closely related to this compound, has been extensively studied for its reactivity and cytotoxicity. It is formed through various oxidative routes and can significantly interact with DNA and proteins. Advanced techniques like mass spectrometry are required for detecting modifications caused by 4-hydroxy-2-nonenal in biological samples, which is vital for understanding its impact on cellular functions (Spickett, 2013).

Novel Covalent Modifications

Research has shown that 4-oxo-2-nonenal, another derivative of lipid hydroperoxide decomposition and related to this compound, can form novel cyclic covalent modifications with histone proteins. This interaction suggests a potential role in modulating transcriptional activation in vivo, indicating the broader implications of nonenal compounds in biological processes (Oe et al., 2003).

properties

IUPAC Name

non-8-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h2,9H,1,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOZUISHEWOWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052071
Record name 8-Nonenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39770-04-2
Record name 8-Nonenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39770-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Nonenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039770042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Nonenal
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 8-Nonenal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Non-8-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main sensory characteristic associated with 8-nonenal and where can it be found?

A1: this compound is primarily known for its contribution to a distinct "plastic" off-odor. This compound has been identified as a major contributor to the undesirable "plastic" aroma detected in polyethylene (PE) containers and the "plastic" flavor observed in food products, like corn chips, stored in such containers. []

Q2: Beyond its presence in plastic materials, are there any natural sources of this compound?

A2: Yes, this compound has been identified in biological systems as well. Research indicates that it is a component of the abdominal dorsal scent gland secretions of the male tropical West African shield bug, Sphaerocoris annulus. Interestingly, in this context, it might play a role as a sex pheromone. []

Q3: this compound belongs to a larger class of terminally unsaturated aldehydes. How does its structure relate to its odor properties compared to other aldehydes in this class?

A3: Studies investigating the structure-odor relationship of terminally unsaturated aldehydes (ranging from C7 to C13) found that this compound exhibited the lowest odor threshold. This means it is the most potent odorant within this group. While all tested aldehydes shared a common green odor quality, shorter-chain members exhibited additional fruity notes (grassy, melon, cucumber), while longer-chain homologs possessed soapy and coriander-like characteristics. []

Q4: How is this compound typically extracted and identified in research settings?

A4: When analyzing polyethylene containers that impart a "plastic" odor, researchers often employ a combination of techniques. Simultaneous distillation/extraction is used to isolate volatile components, followed by gas chromatography/olfactometry (GC/O) to pinpoint the specific odor-causing compounds. Finally, two-dimensional gas chromatography/mass spectrometry (GC/MS) coupled with high-resolution electron ionization and chemical ionization is utilized for definitive identification of this compound. Confirmation is achieved through comparison with reference spectra and often involves confirmatory synthesis. []

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